1-Ethyl-1H-pyrazole-3-carboxylic acid
Overview
Description
1-Ethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H8N2O2. It belongs to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2 and three carbon atoms.
Scientific Research Applications
1-Ethyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing bioactive molecules with potential antibacterial, anti-inflammatory, and anticancer properties.
Organic Synthesis: The compound is used as a building block for synthesizing more complex heterocyclic systems, which are valuable in drug discovery and development.
Coordination Chemistry: It can form coordination complexes with metals, which are studied for their catalytic and biological activities.
Safety and Hazards
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Mechanism of Action
Target of Action
Pyrazole derivatives are known to exhibit a wide spectrum of biological properties . They have been found in various therapeutic divisions like antipsychotic, anti-inflammatory, analgesic, anti-obesity, and antidepressant agents .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some pyrazole derivatives have been found to inhibit certain enzymes, leading to their therapeutic effects .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Given the broad range of biological activities exhibited by pyrazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
1-Ethyl-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial, anti-inflammatory, and anticancer properties . It interacts with enzymes such as hydrolases and oxidoreductases, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules. For instance, this compound can inhibit the activity of certain bacterial enzymes, thereby exerting its antibacterial effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. In bacterial cells, this compound disrupts metabolic processes, leading to cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, this compound can inhibit the activity of bacterial hydrolases by binding to their active sites, preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular metabolism, such as increased expression of detoxifying enzymes and altered metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects such as anti-inflammatory and anticancer activities without significant toxicity . At high doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, beyond which toxicity increases .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, converting it into more water-soluble metabolites that can be excreted from the body . The metabolic flux of this compound can influence the levels of other metabolites, thereby affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its uptake into target cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can localize to specific cellular compartments such as the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications play a role in directing this compound to these compartments, where it can exert its effects on cellular processes . For instance, in the nucleus, this compound can interact with transcription factors to modulate gene expression, while in the mitochondria, it can influence energy metabolism and apoptosis .
Preparation Methods
1-Ethyl-1H-pyrazole-3-carboxylic acid can be synthesized through several methods:
Cycloaddition Reactions: One common method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, providing pyrazoles under mild conditions.
Condensation Reactions: Another method includes the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles.
Dehydrogenative Coupling: A combination of 1,3-diols with arylhydrazines catalyzed by ruthenium complexes can also produce pyrazoles with high selectivity.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Ethyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions:
Cyclization: The compound can undergo cyclization reactions, forming fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.
Common reagents used in these reactions include bromine, oxygen, aryl halides, and various catalysts like copper and ruthenium complexes. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-Ethyl-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:
1-Methyl-1H-pyrazole-3-carboxylic acid: Similar in structure but with a methyl group instead of an ethyl group, affecting its reactivity and biological activity.
3,5-Dimethyl-1H-pyrazole: Another pyrazole derivative with different substitution patterns, leading to variations in its chemical and biological properties.
Properties
IUPAC Name |
1-ethylpyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-8-4-3-5(7-8)6(9)10/h3-4H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKRPSDCHZQNDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341617 | |
Record name | 1-Ethyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400755-44-4 | |
Record name | 1-Ethyl-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400755-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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